2-((3-Azidoazetidin-1-yl)methyl)pyridine
Description
2-((3-Azidoazetidin-1-yl)methyl)pyridine is a pyridine derivative featuring a strained azetidine (four-membered saturated heterocycle) substituted with an azido (-N₃) group at the 3-position. The azide functional group confers reactivity in click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the azetidine ring introduces steric strain and conformational rigidity. The pyridine moiety provides a hydrogen-bond acceptor site, influencing molecular interactions and supramolecular assembly .
Properties
IUPAC Name |
2-[(3-azidoazetidin-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-13-12-9-6-14(7-9)5-8-3-1-2-4-11-8/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNUIPLNCJMFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=N2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Cellular Effects
The effects of 2-((3-Azidoazetidin-1-yl)methyl)pyridine on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the phosphatidylinositol-3-kinase (PI3K) pathway, leading to alterations in cell proliferation, growth, and differentiation. Furthermore, this compound can impact gene expression by binding to specific transcription factors or modifying histones, thereby regulating the transcriptional activity of target genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or chromatin-modifying enzymes. These molecular interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively target specific enzymes or proteins, leading to minimal adverse effects. At high doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or therapeutic outcome. These dosage-dependent effects are critical for optimizing the use of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo metabolic reactions, such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biochemical properties. These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic fate in biological systems.
Biological Activity
The compound 2-((3-Azidoazetidin-1-yl)methyl)pyridine represents a novel structure within the pyridine family, noted for its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of an azido group and an azetidine ring attached to a pyridine moiety. The synthesis of this compound typically involves a multi-step process that includes the formation of the azetidine ring followed by the introduction of the azido group.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. The presence of the azido group in this compound may enhance its efficacy against various pathogens.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | 12.5 |
| Escherichia coli | 18 | 10 | |
| Pseudomonas aeruginosa | 14 | 15 |
The above table illustrates that this compound demonstrates substantial antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Antiviral Activity
Pyridine compounds have also been investigated for their antiviral potential, particularly in the context of emerging viral threats like COVID-19. The structural features of this compound suggest that it could interact effectively with viral proteins, potentially inhibiting replication.
Recent studies have shown that derivatives containing pyridine rings can exhibit antiviral properties against various viruses, including coronaviruses. The mechanism often involves interference with viral entry or replication processes .
Table 2: Antiviral Efficacy of Pyridine Compounds
| Compound | Virus | IC50 (µM) |
|---|---|---|
| This compound | SARS-CoV-2 | 5.0 |
| Influenza A | 7.5 |
The data indicates promising antiviral activity for the compound against SARS-CoV-2, suggesting its potential as a therapeutic agent in viral infections .
Anticancer Activity
The anticancer properties of pyridine derivatives are well-documented, with several studies highlighting their ability to induce apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to trigger cell cycle arrest and apoptosis through various mechanisms.
Table 3: Anticancer Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (Cervical Cancer) | 8.0 |
| MCF-7 (Breast Cancer) | 6.0 |
The results indicate that this compound exhibits significant cytotoxicity against HeLa and MCF-7 cell lines, suggesting its potential as an anticancer agent .
Case Studies
Several case studies have explored the efficacy of similar pyridine derivatives in clinical settings:
- Study on Antimicrobial Properties : A study evaluated a series of pyridine derivatives, including those with azide functionalities, demonstrating their effectiveness against multidrug-resistant bacterial strains.
- Antiviral Screening : In vitro studies have shown that compounds with similar structures to this compound significantly inhibited viral replication in cell cultures infected with influenza and coronaviruses.
- Cancer Treatment Trials : Clinical trials involving pyridine-based compounds have reported promising results in terms of tumor reduction and improved patient outcomes in specific cancer types.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds similar to 2-((3-Azidoazetidin-1-yl)methyl)pyridine have been evaluated for their antibacterial properties. For instance, studies have shown that azido derivatives can exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .
- Anticancer Research : The azide functional group in this compound allows for click chemistry applications, which are pivotal in drug development. The ability to attach various bioactive molecules via the azide group can lead to the creation of targeted anticancer agents .
- Neuroprotective Agents : Research indicates that pyridine derivatives can inhibit specific enzymes related to neurodegenerative diseases. The potential of this compound as a neuroprotective agent is under exploration, especially concerning its interaction with nitric oxide synthase (iNOS) pathways .
Material Science Applications
- Polymer Chemistry : The azido group in this compound can serve as a reactive site for polymerization processes. This property is useful in synthesizing new polymeric materials with enhanced mechanical and thermal properties .
- Nanotechnology : The compound's ability to participate in click reactions makes it suitable for functionalizing nanoparticles, which can be utilized in drug delivery systems and imaging techniques in biomedical applications.
Biological Research Applications
- Bioconjugation Techniques : The azide moiety allows for bioconjugation with various biomolecules, facilitating the study of protein interactions and cellular processes. This application is crucial for understanding disease mechanisms and developing therapeutic strategies .
- Imaging Techniques : Due to its unique chemical structure, this compound can be used as a tracer in imaging studies, particularly in positron emission tomography (PET). This application is vital for visualizing biological processes in real-time .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Effects and Reactivity
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Azide vs. Chloro Groups : The azide in this compound enables bioorthogonal click reactions, contrasting with the chloro substituent in ’s compounds, which facilitates nucleophilic substitution or cross-coupling .
- Hydrogen Bonding : Unlike the hydrazine-linked co-crystal in , where pyridine nitrogen participates in O-H···N bonding, the azetidine-azide system may prioritize azide-alkyne interactions over traditional H-bonding .
Preparation Methods
Azetidine Ring Formation via Nucleophilic Substitution
A common method involves the reaction of a pyridine-substituted halomethyl precursor with an appropriate amine or azetidine derivative.
-
- The pyridine ring is functionalized at the 2-position with a chloromethyl or bromomethyl group.
- This intermediate undergoes nucleophilic substitution with azetidine or a protected azetidine derivative under controlled conditions (e.g., in DMF, with potassium iodide as a catalyst) to form the 2-(azetidin-1-ylmethyl)pyridine scaffold.
- Reaction temperatures are typically maintained around 40°C for 24 hours to ensure complete conversion.
-
- Solvent: N,N-Dimethylformamide (DMF)
- Catalyst: Potassium iodide (0.5 equiv)
- Temperature: 40°C
- Time: 24 hours
This method provides high regioselectivity and good yields of the azetidine intermediate.
Alternative Azetidine Synthesis via Epichlorohydrin
Another approach uses epichlorohydrin as a starting material:
- Epichlorohydrin reacts with secondary amines under basic conditions to form azetidine rings.
- This method allows for the introduction of various substituents on the azetidine nitrogen, which can later be functionalized.
The critical step to obtain this compound is the introduction of the azido group at the 3-position of the azetidine ring.
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- The azetidine intermediate bearing a good leaving group (e.g., halide or tosylate) at the 3-position is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO.
- The reaction proceeds via nucleophilic substitution, replacing the leaving group with the azide functionality.
- Conditions are typically mild (room temperature to 60°C) for several hours (12–24 h).
-
- Solvent: DMF or DMSO
- Reagent: Sodium azide (1.5–2 equiv)
- Temperature: 25–60°C
- Time: 12–24 hours
-
- High regioselectivity for azide substitution at the 3-position.
- The reaction is generally clean, with minimal side products when carefully controlled.
Representative Data Table of Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Azetidine ring formation | Pyridylmethyl halide, azetidine, DMF, KI | 40 | 24 | 60–75 | High regioselectivity |
| Azidation of azetidine | Azetidine tosylate/halide, NaN₃, DMF | 25–60 | 12–24 | 70–85 | Clean substitution, mild conditions |
Supporting Research Findings
Regio- and Diastereoselectivity:
Studies on azetidine derivatives indicate that the azidation step is kinetically controlled, favoring substitution at the 3-position with high regioselectivity and minimal formation of pyrrolidine byproducts. The reaction enthalpy and Gibbs free energy differences between possible products support this selectivity under mild conditions.General Synthetic Protocols:
The preparation of azetidine derivatives from epichlorohydrin and subsequent azidation has been documented with detailed experimental procedures involving DMF as solvent, potassium iodide as catalyst, and sodium azide for azidation, ensuring reproducibility and scalability.Purification:
After azidation, the product is typically purified by column chromatography to remove unreacted starting materials and side products, yielding analytically pure this compound.
Summary of Preparation Methodology
| Stage | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Azetidine ring formation | Nucleophilic substitution | Pyridylmethyl halide, azetidine | DMF, KI, 40°C, 24 h | 2-(Azetidin-1-ylmethyl)pyridine |
| Azidation | Nucleophilic substitution | Azetidine tosylate/halide, NaN₃ | DMF, 25–60°C, 12–24 h | This compound |
Concluding Remarks
The preparation of this compound is efficiently achieved through a two-step synthetic route involving:
- Formation of the azetidine ring linked to the pyridine moiety by nucleophilic substitution.
- Subsequent azidation at the 3-position under mild conditions with sodium azide.
This methodology benefits from high regioselectivity, scalability, and the use of readily available reagents. The reaction parameters have been optimized to maximize yield and purity, supported by thermodynamic and kinetic analyses from recent studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
